Product packaging for 2,4-Diphenyl-5,6,7,8-tetrahydroquinoline(Cat. No.:)

2,4-Diphenyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B10878603
M. Wt: 285.4 g/mol
InChI Key: PVEVSBPEKCHUIE-UHFFFAOYSA-N
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Description

Structural Diversity within the Tetrahydroquinoline Family

The tetrahydroquinoline family of compounds is characterized by a molecular structure where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). The most common isomer is 1,2,3,4-tetrahydroquinoline (B108954), which forms the basis for a vast array of derivatives. bohrium.comorganic-chemistry.org This structural diversity arises from the various substitution patterns that can be achieved on both the aromatic and the saturated rings.

Natural products showcase this diversity, with the tetrahydroquinoline core being embedded in complex alkaloids. thieme-connect.comacs.org For instance, alkaloids like helquinoline, cuspareine, and (+)-aspernomine incorporate this structural motif. acs.org Synthetic chemistry has further expanded this diversity, developing numerous methods to introduce a wide range of functional groups at various positions of the THQ nucleus. This has led to the creation of extensive libraries of compounds for biological screening. The development of domino, tandem, or cascade reactions has proven particularly valuable for generating tetrahydroquinolines with previously inaccessible substitution patterns. acs.org

Academic and Research Relevance of Poly-Substituted Tetrahydroquinolines

Poly-substituted tetrahydroquinolines are of significant interest to academic and industrial researchers due to their broad spectrum of biological activities. thieme-connect.comnih.gov The specific substitution pattern on the THQ core dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological profile. As a result, these compounds have been investigated for a wide range of therapeutic applications.

Research has demonstrated that substituted THQs can exhibit potent activities as:

Anticancer Agents: Certain 4-phenyl-substituted tetrahydroquinolines have been designed as novel anticancer agents that can induce apoptosis and cell cycle arrest. frontiersin.org Additionally, complex THQ derivatives have been identified as topoisomerase IIα poison inhibitors, a mechanism used by several established chemotherapy drugs. nih.gov

Antiviral Agents: N-substituted tetrahydroquinoline derivatives have shown potent activity as allosteric inhibitors of HIV-1 reverse transcriptase. thieme-connect.com

Neuroreceptor Modulators: Derivatives such as 4-amido-2-carboxytetrahydroquinolines have been studied for their role as antagonists at the glycine site of the NMDA receptor, indicating potential for treating neurological conditions. nih.gov

Anti-inflammatory Agents: A series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines were developed as potent antagonists for the C5a receptor, a key target in inflammatory processes. nih.gov

The development of efficient synthetic strategies, such as the Povarov reaction and Friedländer synthesis, has been crucial in enabling the exploration of structure-activity relationships (SAR) within this class of compounds. thieme-connect.comwikipedia.orgorganic-chemistry.orgnih.gov These methods allow chemists to systematically vary substituents and optimize for desired biological effects.

Bioactive Compound ClassSubstitution Pattern ExampleReported Biological Activity
Anti-HIV Agents1,4-disubstitutedInhibition of HIV-1 reverse transcriptase thieme-connect.com
Anticancer Agents4-phenyl-substitutedInduction of apoptosis and cell cycle arrest frontiersin.org
NMDA Receptor Antagonists4-amido-2-carboxy-substitutedAntagonism at the glycine site of the NMDA receptor nih.gov
C5a Receptor Antagonists2-aryl-5-amino-substitutedFunctional antagonism of the C5a receptor nih.gov
Antimalarial AgentsVariousActivity against malaria parasites acs.org

Contextualizing 2,4-Diphenyl-5,6,7,8-tetrahydroquinoline within Tetrahydroquinoline Chemistry

The specific compound, this compound, represents a distinct member of the poly-substituted tetrahydroquinoline family. Its structure features a 5,6,7,8-tetrahydroquinoline core, meaning the benzene part of the quinoline (B57606) system is saturated, which is less common than the 1,2,3,4-tetrahydro isomer. nih.gov This core is further substituted with two phenyl groups at the 2 and 4 positions of the pyridine (B92270) ring.

The presence of two bulky phenyl groups at these positions significantly influences the molecule's stereochemistry and potential for biological interactions. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are found in compounds of significant scientific interest. For example, derivatives of 2,4-diphenyl-5,6-dihydrobenzo(h)quinoline have been synthesized and investigated as DNA intercalating topoisomerase IIα poison inhibitors, highlighting the potential of the 2,4-diphenyl substitution pattern in designing anticancer agents. nih.gov

The synthesis of this compound can be envisioned through established synthetic methodologies for quinoline and tetrahydroquinoline cores. Two plausible approaches include the Friedländer annulation and the Povarov reaction.

Friedländer Synthesis: This classical method involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgresearchgate.net For the target molecule, this could potentially involve the reaction of 2-aminobenzophenone (B122507) with 1-phenylcyclohexanone under acid or base catalysis.

Povarov Reaction: This powerful reaction, a formal aza-Diels-Alder cycloaddition, typically involves the reaction of an aniline (B41778), an aldehyde, and an alkene (dienophile). thieme-connect.comthieme-connect.combohrium.com The synthesis of a 2,4-diphenyl substituted tetrahydroquinoline via this route could involve the reaction of an imine (formed from aniline and benzaldehyde) with a dienophile such as 1-phenyl-1-cyclohexene. organic-chemistry.org

Synthetic MethodGeneral DescriptionPotential Reactants for this compound
Friedländer SynthesisCondensation of a 2-aminoaryl aldehyde/ketone with an α-methylene ketone. wikipedia.orgresearchgate.net2-Aminobenzophenone and 1-Phenylcyclohexanone
Povarov Reaction[4+2] cycloaddition between an imine and an electron-rich alkene. thieme-connect.combohrium.comImine (from Aniline + Benzaldehyde) and 1-Phenyl-1-cyclohexene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N B10878603 2,4-Diphenyl-5,6,7,8-tetrahydroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C21H19N/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-6,9-12,15H,7-8,13-14H2

InChI Key

PVEVSBPEKCHUIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Diphenyl 5,6,7,8 Tetrahydroquinoline and Analogous Architectures

Multi-Component Reactions and Cyclization Strategies for Tetrahydroquinoline Scaffolds

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation. These, along with other cyclization strategies, form the cornerstone of modern heterocyclic chemistry.

Hantzsch-Type Syntheses and Variations

The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgmju.ac.th While primarily used for dihydropyridines, variations of this reaction have been adapted for the synthesis of polyhydroquinoline derivatives. jsynthchem.comjrmds.in The typical reaction to form polyhydroquinolines involves the condensation of an aromatic aldehyde, dimedone or cyclohexanedione, a β-ketoester (such as ethyl acetoacetate), and ammonium acetate. jsynthchem.com

The reaction mechanism can proceed through the formation of a chalcone (B49325) intermediate via a Knoevenagel condensation, and a key enamine intermediate from the β-ketoester and ammonia. acs.org Subsequent condensation of these intermediates leads to the dihydropyridine (B1217469) ring, which in the context of quinoline (B57606) synthesis is fused to a cyclohexane-based ring.

Modern variations of the Hantzsch synthesis focus on milder and more efficient reaction conditions. For instance, the use of catalysts like p-toluenesulfonic acid (p-TSA) under solvent-free conditions has been shown to produce excellent yields (80–96%) in short reaction times (5-20 minutes). mju.ac.th Other catalysts, including nanoboehmite and cobalt(II) complexes, have also been employed to facilitate this transformation under environmentally benign conditions. jsynthchem.comjrmds.in While direct synthesis of 2,4-diphenyl-5,6,7,8-tetrahydroquinoline via a classical Hantzsch approach is not extensively documented, the methodology's adaptability with various aromatic aldehydes suggests its potential for creating such 2,4-diaryl substituted systems.

Povarov Reaction Derivatives and Mechanisms

The Povarov reaction, a formal aza-Diels-Alder reaction, stands as a prominent method for the synthesis of tetrahydroquinolines. nih.govresearchgate.net It typically involves the [4+2] cycloaddition of an N-arylimine with an electron-rich alkene. sci-rad.com The reaction can be performed in a stepwise manner, by pre-forming the imine, or as a one-pot, three-component reaction between an aniline (B41778), an aldehyde, and an alkene. sci-rad.com

The synthesis of 2,4-disubstituted tetrahydroquinolines is readily achievable through this method. For instance, the reaction of an aniline with two equivalents of an aldehyde can lead to the formation of the desired tetrahydroquinoline core. The mechanism involves the in-situ formation of an N-arylimine from the aniline and one equivalent of the aldehyde. This imine then acts as the azadiene for the cycloaddition with an electron-rich dienophile, which can be generated from the second equivalent of the aldehyde.

Various Lewis and Brønsted acids have been utilized to catalyze the Povarov reaction. Aluminum triflate (Al(OTf)₃) has been shown to be an effective catalyst for the three-component synthesis of pyrano[3,2-c]-tetrahydroquinolines. arkat-usa.org Ferric chloride (FeCl₃) has been used in mechanochemical versions of the Povarov reaction to yield cis-2,4-diphenyl-1,2,3,4-tetrahydroquinolines when using styrenes as the dienophile. nih.gov The use of different catalysts can influence the yield and diastereoselectivity of the reaction. For example, while AlCl₃ can provide moderate yields of tetrahydroquinolines, Cu(OTf)₂ has been observed to accelerate the reaction, albeit sometimes with lower yields. sci-rad.com

Table 1: Catalysts and Conditions in Povarov Reactions for Tetrahydroquinoline Synthesis
CatalystReactantsSolventTemperature (°C)Yield (%)Reference
FeCl₃Aniline, Benzaldehyde, StyreneMechanochemical-- nih.gov
Al(OTf)₃ (5 mol%)Aniline, Aldehyde, DihydropyranAcetonitrile (B52724)Room Temp62 arkat-usa.org
AlCl₃N-aryl aldimine, Vinyl etherEt₂O3031-53 sci-rad.com
Cu(OTf)₂ (10 mol%)N-aryl aldimine, Vinyl etherEtOH400-30 sci-rad.com

Domino and Cascade Processes in Tetrahydroquinoline Construction

Domino and cascade reactions, where a series of transformations occur in a single pot without the isolation of intermediates, provide an elegant and efficient pathway to complex molecules like tetrahydroquinolines. mdpi.comresearchgate.net These processes are characterized by high atom economy and a reduction in waste and labor. A cascade reaction is defined as a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. osti.gov

One notable domino approach involves a reduction-reductive amination strategy. For example, 2-nitroarylketones and aldehydes can be converted to tetrahydroquinolines under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst. mdpi.com This sequence is initiated by the reduction of the nitro group to an aniline, which then undergoes intramolecular cyclization with the ketone or aldehyde to form a cyclic imine, followed by further reduction to the tetrahydroquinoline. mdpi.com

Domino Povarov reactions have also been developed. A three-component reaction of aromatic aldehydes, arylamines, and methyl propiolate, catalyzed by p-toluenesulfonic acid, can stereoselectively produce 2-aryl-4-arylamino-1,2,3,4-tetrahydroquinoline-3-carboxylates. beilstein-journals.org This reaction proceeds through the in-situ formation of both a β-enamino ester and an aromatic imine, which then undergo a Povarov reaction. beilstein-journals.org

Annulation Approaches for Fused Tetrahydroquinolines

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing fused heterocyclic systems, including tetrahydroquinolines. A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been developed for the synthesis of 4-aryl-substituted tetrahydroquinolines. nih.gov This reaction proceeds efficiently under mild conditions and demonstrates broad functional group tolerance. nih.gov

Another strategy involves a sequential [4+2]/[2+1] annulation of α-aryl vinylsulfoniums with 2-aminochalcones, which affords cyclopropane-fused tetrahydroquinolines. This transition-metal-free process is notable for its efficiency and operational simplicity.

Furthermore, a scandium-catalyzed redox-neutral C–H/N–H [3+3] annulation of anilines with allenes or dienes provides a direct route to tetrahydroquinolines. In this reaction, the allene (B1206475) or diene serves as a three-carbon building block.

Catalytic Reduction and Hydrogenation Approaches for Tetrahydroquinolines

The catalytic hydrogenation of quinolines is a direct and atom-efficient method for the synthesis of 1,2,3,4-tetrahydroquinolines. This transformation is crucial for accessing these important building blocks for pharmaceuticals and other fine chemicals.

Transition Metal-Catalyzed Hydrogenation of Quinolines

A wide array of transition metal catalysts have been developed for the hydrogenation of quinolines. While precious metals like ruthenium, rhodium, iridium, and palladium have been traditionally used, there is a growing interest in employing more abundant and cost-effective first-row transition metals such as manganese and cobalt.

Manganese-based catalysts have shown significant promise. A manganese(I) PN³ pincer complex, for instance, can catalyze the selective synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. acs.orgnih.gov This one-pot cascade reaction is highly atom-efficient, with water as the only byproduct. acs.org The choice of base in this system is critical; for example, using KOtBu can lead to the formation of the corresponding quinoline, while a mixture of KH and KOH favors the production of the tetrahydroquinoline. acs.org

Cobalt-based catalysts have also been extensively studied. A granular cobalt catalyst, generated in situ from cobalt(II) acetate and zinc powder in water, effectively hydrogenates a variety of quinoline derivatives to their corresponding 1,2,3,4-tetrahydroquinolines under hydrogen pressure. wikipedia.org Furthermore, a bifunctional palladium catalyst supported on a metal-organic framework (Pd@UiO-66) has been used for the tandem Claisen-Schmidt condensation of 2-nitrobenzaldehyde (B1664092) and acetophenone, followed by reductive intramolecular cyclization to produce 2-phenyl-1,2,3,4-tetrahydroquinoline. osti.gov Photocatalytic methods using water as the hydrogen source have also been developed, offering a green alternative for quinoline hydrogenation. researchgate.net

Table 2: Transition Metal-Catalyzed Hydrogenation of Quinolines
Catalyst SystemSubstrateHydrogen SourceSolventTemperature (°C)Yield (%)Reference
Manganese(I) PN³ pincer complex2-Aminobenzyl alcohol & 1-phenylethanolBorrowing Hydrogen-120- acs.org
Co(OAc)₂·4H₂O / ZnQuinoline derivativesH₂ (30 bar)H₂O70-100up to 99 wikipedia.org
Pd@UiO-662-Nitrobenzaldehyde & AcetophenoneH₂ (100 psi)Toluene8086 osti.gov
Ir(dF(CF₃)ppy)₂(dtbbpy) / Phosphine (B1218219)Quinoline derivativesH₂O--up to 98 researchgate.net

Asymmetric Hydrogenation and Chiral Catalyst Design

The asymmetric hydrogenation of quinolines is a highly efficient and atom-economical method for synthesizing optically active 1,2,3,4-tetrahydroquinolines, which are crucial building blocks for pharmaceuticals and natural products. pku.edu.cn The success of this strategy hinges on the design of sophisticated chiral catalysts, typically involving transition metals like iridium and ruthenium, paired with chiral ligands.

Initial breakthroughs in this area were achieved with iridium catalysts. For instance, the combination of an iridium precursor with chiral phosphorus ligands like (R)-MeO-BIPHEP was found to effectively hydrogenate substituted quinolines, achieving high enantioselectivity (up to 96% ee). pku.edu.cn Subsequent research expanded the catalyst repertoire, demonstrating that various iridium complexes, often featuring phosphine ligands, could be highly effective, although sometimes limited to specific substrate types like 2-alkyl-substituted quinolines. pku.edu.cn

Ruthenium-based catalysts have also emerged as powerful tools for this transformation. Phosphine-free chiral cationic ruthenium catalysts, designed with N-sulfonylated 1,2-diphenylethylenediamine (Dpen) or 1,2-cyclohexanediamine (B1199290) (Cydn) ligands, have shown remarkable efficiency. pku.edu.cnnih.gov These catalysts can be synthesized in a modular fashion and are effective for a broad range of quinoline derivatives, operating well in various solvents, including environmentally benign options like ionic liquids and water. pku.edu.cnnih.gov The mechanism for these Ru-catalyzed reactions is understood to proceed through a stepwise transfer of a proton (H+) and a hydride (H-), with the enantioselectivity controlled by CH/π interactions between the catalyst's η6-arene ligand and the substrate. nih.gov

A significant challenge in the asymmetric hydrogenation of quinolines is that reduction typically occurs on the nitrogen-containing ring. However, unusual chemoselectivity has been achieved where the carbocyclic ring is preferentially hydrogenated to yield 5,6,7,8-tetrahydroquinolines. rsc.orgdicp.ac.cn A notable example involves a Ru(η3-methallyl)2(cod)–PhTRAP catalyst system, which selectively reduces the carbocyclic ring of 2-phenylquinoline. dicp.ac.cn

Table 1: Selected Chiral Catalysts in Asymmetric Hydrogenation of Quinolines

Catalyst SystemSubstrate TypeProduct TypeKey FindingsReference
Iridium-(R)-MeO-BIPHEP2,6-Substituted QuinolinesChiral 1,2,3,4-TetrahydroquinolinesAchieved up to 96% enantiomeric excess (ee). pku.edu.cn
Cationic Ruthenium-N-sulfonylated DiamineWide range of quinoline derivativesChiral 1,2,3,4-TetrahydroquinolinesHighly effective and enantioselective, even in green solvents like ionic liquids. pku.edu.cnnih.gov
Ru(η3-methallyl)2(cod)–PhTRAP2-Phenylquinoline5,6,7,8-TetrahydroquinolineUnusual chemoselectivity, reducing the carbocyclic ring instead of the pyridine ring. dicp.ac.cn
Iridium-Diphosphinite/(S)-PipPhosAlkyl-substituted quinoxalinesChiral TetrahydroquinoxalinesHighly enantioselective hydrogenation of quinoxaline (B1680401) analogues. nih.gov

Electrochemical Reduction Methods

Electrochemical synthesis offers a compelling alternative to traditional reduction methods, aligning with green chemistry principles by operating under mild conditions and often avoiding the need for high-pressure hydrogen gas or noble metal catalysts. rsc.orgrsc.org The electrochemical reduction of quinolines to their tetrahydro counterparts has been successfully demonstrated using acetonitrile as both a hydrogen source and a cyanomethyl precursor. rsc.orgrsc.org

In this process, which is typically conducted at room temperature in an undivided cell, tetrahydroquinoline derivatives can be selectively synthesized. rsc.org The reaction's outcome can be influenced by the substrate's structure; for instance, when a bulky substituent is present at the C2 position of the quinoline, hydrogenation tends to dominate over other potential reactions like hydrocyanomethylation. rsc.orgrsc.org Deuterium labeling experiments have confirmed that the protons required for the hydrogenation are derived from the acetonitrile solvent. rsc.org This electrosynthesis is noted for its high efficiency, simple operation, and tolerance of a wide range of functional groups. rsc.org The proposed mechanism for this transformation may involve a radical pathway. rsc.org

Table 2: Features of Electrochemical Tetrahydroquinoline Synthesis

ParameterDescriptionReference
Reaction ConditionsRoom temperature, undivided electrochemical cell. rsc.org
Hydrogen SourceAcetonitrile serves as the source of protons. rsc.orgrsc.org
Catalysts/ReagentsAvoids noble metals and high-pressure H2 gas. rsc.org
SelectivityHydrogenation is favored for quinolines with bulky C2 substituents. rsc.orgrsc.org
AdvantagesMild conditions, high efficiency, wide substrate scope, good functional group tolerance. rsc.org

Borrowing Hydrogen Methodology

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology represents a highly atom- and step-economical strategy for forming C–N and C–C bonds. nih.govacs.org This approach utilizes simple, renewable starting materials like alcohols, with water as the only byproduct, making it an attractive green chemical process. nih.govacs.org

In the context of tetrahydroquinoline synthesis, the BH methodology can be employed in a one-pot cascade reaction starting from 2-aminobenzyl alcohols and a secondary alcohol. nih.govacs.org A key component of this process is a transition metal catalyst, such as a manganese(I) PN3 pincer complex. nih.govacs.org The catalytic cycle involves the temporary "borrowing" of hydrogen from the secondary alcohol to form a carbonyl compound. This intermediate then reacts with the 2-aminobenzyl alcohol in a condensation step. Finally, the catalyst returns the borrowed hydrogen to the resulting imine intermediate, completing the cyclization and reduction to form the 1,2,3,4-tetrahydroquinoline (B108954) scaffold. nih.gov The choice of base in the reaction mixture is crucial for selectively directing the reaction towards the desired tetrahydroquinoline product. nih.govacs.org

Table 3: Borrowing Hydrogen Synthesis of Tetrahydroquinolines

ComponentRole/DescriptionReference
Starting Materials2-Aminobenzyl alcohol and a secondary alcohol. nih.govacs.org
CatalystManganese(I) PN3 pincer complex. nih.govacs.org
MethodologyOne-pot cascade reaction based on the borrowing hydrogen principle. nih.gov
ByproductWater is the only byproduct. acs.org
Key AdvantageAtom-economical and environmentally friendly, with no need for an external reducing agent. nih.govacs.org

C-H Functionalization as a Synthetic Strategy

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. acs.org This strategy is particularly valuable for elaborating the core structure of tetrahydroquinolines. Both palladium and ruthenium catalysts have been extensively used to achieve site-selective functionalization of C-H bonds.

Palladium-Catalyzed C-H Functionalization

Palladium complexes are versatile catalysts for a wide array of C-H functionalization reactions, capable of forming C-C, C-O, C-N, and C-X bonds. nih.gov The general mechanism often involves a ligand-directed C-H activation at a Pd(II) center to form a cyclopalladated intermediate, which can then undergo functionalization through various pathways, including Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles. nih.gov

One innovative application is the intramolecular palladium(0)-catalyzed functionalization of cyclopropane (B1198618) sp3 C-H bonds. rsc.orgresearchgate.net This one-pot protocol can generate dihydroquinoline intermediates that can be subsequently reduced to afford tetrahydroquinoline derivatives. rsc.orgresearchgate.net This method demonstrates excellent tolerance for a variety of functional groups. rsc.orgresearchgate.net Furthermore, Pd-catalyzed C-H olefination has been applied to tetrahydroquinolines, demonstrating the ability to introduce new carbon-carbon double bonds onto the heterocyclic core. researchgate.net

Ruthenium-Catalyzed C-H Functionalization

Ruthenium catalysts, often less expensive than palladium, have also been widely explored for C-H functionalization reactions. mdpi.com These catalysts have been successfully employed for various transformations, including arylation, alkenylation, and annulation reactions on aromatic and heterocyclic systems. mdpi.com

In the context of quinoline-related structures, ruthenium(II) catalysts have been used for the site-selective functionalization of 2-arylquinolin-4(1H)-ones. acs.org Utilizing the inherent coordinating ability of the oxo group, these catalysts can direct the functionalization to the C5 position with coupling partners such as allyl alcohols, acrylates, and styrenes. acs.org This method is notable for its excellent functional-group tolerance and scalability. acs.org Additionally, ruthenium-catalyzed protocols have been developed for the para-selective C-H difluoromethylation and C-H hydroxylation of tetrahydroquinoline derivatives, showcasing the versatility of these catalytic systems in introducing specific functional groups at defined positions. researchgate.netnih.gov

Green Chemistry Principles in Tetrahydroquinoline Synthesis

The synthesis of tetrahydroquinolines is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and safety. Modern catalytic methods are at the forefront of this shift.

Asymmetric hydrogenation is inherently a green strategy due to its high atom economy, where most atoms from the reactants are incorporated into the final product, generating minimal waste. nih.gov The use of catalytic amounts of reagents, as opposed to stoichiometric ones, is a core tenet of green chemistry.

Electrochemical methods further advance these principles by enabling reductions under mild, ambient conditions, thereby reducing energy consumption. rsc.org They circumvent the need for hazardous and high-pressure hydrogen gas and often replace strong chemical reducing agents with electrons, a "reagent" with no mass. rsc.orgrsc.org

The borrowing hydrogen methodology is another exemplary green process. nih.govnih.gov It utilizes safe and abundant alcohols as reactants and is designed as a one-pot cascade reaction, which reduces the number of synthetic steps, solvent usage, and purification processes. nih.gov Critically, its only byproduct is water, making it an exceptionally clean transformation. nih.gov The use of water as a reaction medium or the development of solvent-free conditions, as seen in some gold nanoparticle-catalyzed reductions, also contribute significantly to the greening of tetrahydroquinoline synthesis. researchgate.net

Atom-Economy and Reduced Waste Methodologies

Atom economy is a cornerstone of green chemistry that focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. jocpr.comprimescholars.com A significant advancement in this area is the "borrowing hydrogen" (BH) methodology, which offers a highly atom-economical route to tetrahydroquinolines. nih.govacs.org

The BH process typically involves the catalytic, acceptorless dehydrogenation of an alcohol to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine, which is subsequently reduced to the final product by the hydrogen "borrowed" in the initial step. The only byproduct of this elegant cascade reaction is water, representing a significant improvement over traditional methods that often generate stoichiometric amounts of waste. nih.govacs.org

One notable example utilizes a manganese(I) PN3 pincer complex to catalyze the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org This method is particularly advantageous as it avoids the need for external reducing agents and proceeds with high atom efficiency. nih.govacs.org The choice of base has been shown to be crucial in selectively yielding the tetrahydroquinoline over the corresponding quinoline. nih.gov

Table 1: Manganese-Catalyzed Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology

EntryReactant 1Reactant 2CatalystBaseSolventTemp (°C)Yield (%)Ref
12-Aminobenzyl alcohol1-PhenylethanolMn(I) PN3 pincerKH/KOHDME120High nih.gov
22-Aminobenzyl alcoholAcetophenoneMn(I) PN3 pincerKH/KOHDME120- nih.gov

Another strategy that aligns with the principles of atom economy is the domino reaction, which combines multiple transformations in a single operation without isolating intermediates. nih.gov For instance, the reduction of nitroarenes followed by an intramolecular Michael addition provides an efficient route to tetrahydroquinolines. nih.gov

Metal-Free and Mild Reaction Conditions

The development of synthetic methods that avoid the use of heavy metals and proceed under mild conditions is another critical area of green chemistry. These approaches reduce the environmental impact and simplify purification processes.

A notable metal-free approach involves a three-component assembly of arenediazonium salts, nitriles, and styrenes to produce diversely substituted tetrahydroquinolines. github.io This one-pot reaction proceeds through a 3,4-dihydroquinolinium salt intermediate, which can be selectively reduced to the tetrahydroquinoline using a reducing agent like sodium borohydride (B1222165) (NaBH4). github.io The reaction conditions are mild, and the starting materials are readily available. github.io

Table 2: Metal-Free Three-Component Synthesis of Tetrahydroquinolines

EntryArenediazonium SaltNitrileStyreneReducing AgentSolventTemp (°C)Yield (%)Ref
1SubstitutedAcetonitrileSubstitutedNaBH4MeCN/DCE90Good github.io

Note: Specific yields were described as "good" and "high-yielding" in the source material.

Furthermore, organocatalysis has emerged as a powerful tool for the synthesis of tetrahydroquinolines under mild conditions. Chiral phosphoric acids have been successfully employed as catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This process involves a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, affording the desired products in excellent yields and enantioselectivities. organic-chemistry.org

Boronic acid catalysis has also been utilized for the one-pot reduction of quinolines to tetrahydroquinolines, followed by reductive alkylation. organic-chemistry.org This method employs a Hantzsch ester as the reductant and proceeds under mild reaction conditions. organic-chemistry.org

Electrochemical methods offer another promising avenue for the synthesis of tetrahydroquinoline derivatives under mild conditions. The electrochemical hydrogenation of quinolines using acetonitrile as a hydrogen source has been demonstrated to be an efficient and environmentally friendly method. rsc.org

Elucidation of Reaction Mechanisms and Kinetics in 2,4 Diphenyl 5,6,7,8 Tetrahydroquinoline Synthesis

Detailed Mechanistic Pathways of Cyclization Reactions

The formation of the 2,4-Diphenyl-5,6,7,8-tetrahydroquinoline core is primarily achieved through cyclization reactions. The specific mechanistic pathway is highly dependent on the chosen synthetic strategy, with domino reactions and metal-catalyzed cycloadditions being prominent methods for constructing such substituted tetrahydroquinolines.

One of the most classical and straightforward methods for quinoline (B57606) synthesis, which can be adapted for tetrahydroquinoline derivatives, is the Friedländer annulation . This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. nih.gov For the synthesis of this compound, this would conceptually involve the reaction of a 2-aminobenzophenone (B122507) derivative with a phenyl-substituted ketone or a related species. The mechanism, which can be catalyzed by either acids or bases, generally proceeds through the following steps:

Formation of an enolate or enamine from the carbonyl compound.

Nucleophilic attack of the enolate/enamine on the carbonyl group of the 2-aminoaryl ketone.

An intramolecular aldol-type condensation, followed by dehydration to form a dihydropyridine (B1217469) intermediate.

Subsequent reduction of the resulting quinoline or dihydroquinoline intermediate would yield the final tetrahydroquinoline product.

Domino reactions , also referred to as tandem or cascade reactions, offer an efficient approach to complex molecules like this compound in a single operation without isolating intermediates. nih.gov A relevant domino strategy is the reduction-reductive amination sequence . nih.gov This process can be initiated from a 2-nitroarylketone precursor. The proposed mechanism involves:

Catalytic reduction of the nitro group to an amino group. nih.gov

The newly formed amine then undergoes intramolecular condensation with the ketone carbonyl to form a cyclic imine. nih.gov

This imine intermediate is then further reduced in the same pot to furnish the tetrahydroquinoline ring. nih.gov

Another powerful strategy involves metal-mediated heterocyclization . For instance, an iron(III)-catalyzed intramolecular nitrene C-H insertion has been reported for the synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov The proposed mechanism for this transformation includes:

Formation of an iron-nitrene complex. nih.gov

This reactive intermediate then abstracts a hydrogen atom from the side chain, leading to a benzylic radical. nih.gov

Subsequent cyclization of this radical intermediate yields the tetrahydroquinoline product. nih.gov

Palladium-catalyzed formal (4+2) cycloadditions represent a modern and unconventional route to tetrahydroquinoline skeletons. acs.org This approach can utilize amidotolyl precursors and allenes as reaction partners. acs.org The general mechanistic steps are thought to be:

Initial C(sp³)–H activation of the ortho-methyl group of the aniline (B41778) derivative by a Pd(II) catalyst to form a metallacycle.

Migratory insertion of the allene (B1206475) into the palladium-carbon bond.

A subsequent intramolecular cyclization followed by reductive elimination to afford the tetrahydroquinoline ring and regenerate the active catalyst.

Kinetic and Thermodynamic Aspects of Tetrahydroquinoline Formation

The kinetic and thermodynamic parameters for the synthesis of this compound are not extensively documented in dedicated studies. However, general principles governing the formation of the tetrahydroquinoline ring system can be discussed.

The kinetics of the reaction, or the reaction rate, are highly dependent on several factors:

Reactant Structure: The electronic and steric nature of the substituents on the aromatic ring and the side chain can significantly influence the rate of cyclization. Electron-donating groups on the aniline ring can enhance the nucleophilicity of the nitrogen atom, potentially accelerating cyclization. Conversely, sterically bulky groups, such as the phenyl groups in the target molecule, may hinder the approach of reactants and slow down the reaction.

Catalyst: The choice of catalyst is crucial in overcoming the activation energy barrier for the reaction. Different catalysts will have different efficiencies, leading to varying reaction rates.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for some multi-step syntheses, temperature control is critical to prevent the formation of side products. For instance, in some hydrogenation reactions, higher temperatures can lead to over-reduction or aromatization. nih.gov

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction kinetics.

Influence of Catalytic Cycles on Reaction Progression

Catalysts play a pivotal role in the synthesis of tetrahydroquinolines by providing alternative, lower-energy reaction pathways, thus enhancing reaction rates and often controlling selectivity. The progression of the reaction is intimately linked to the efficiency and turnover of the catalytic cycle.

Borrowing Hydrogen (BH) Methodology: A notable example is the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using a manganese PN3 pincer complex. nih.govacs.org This method is highly atom-economical, with water as the only byproduct. nih.gov The proposed catalytic cycle involves:

The manganese catalyst dehydrogenates the secondary alcohol to form a ketone and a manganese-hydride species.

The 2-aminobenzyl alcohol condenses with the in-situ generated ketone to form an enamine or imine intermediate.

The manganese-hydride species then reduces the intermediate, leading to the cyclized tetrahydroquinoline product and regenerating the active manganese catalyst. nih.gov The reaction temperature and the choice of base can significantly influence whether the reaction stops at the quinoline stage or proceeds to the tetrahydroquinoline. acs.org

Catalyst SystemReactantsProductKey Feature of Catalytic Cycle
Manganese PN3 pincer complex2-Aminobenzyl alcohol and a secondary alcohol1,2,3,4-Tetrahydroquinoline (B108954)Borrowing hydrogen mechanism involving alcohol dehydrogenation and subsequent intramolecular reductive amination. nih.govacs.org
Chiral Phosphoric Acid2-Aminochalcone and Hantzsch esterEnantiomerically enriched tetrahydroquinolineThe acid catalyzes both the dehydrative cyclization and the subsequent asymmetric reduction. organic-chemistry.org
Gold CatalystN-Aryl propargylamineTetrahydroquinolineThe gold catalyst acts as a π-Lewis acid in the hydroamination step and can also facilitate asymmetric transfer hydrogenation. organic-chemistry.org

Acid Catalysis: Chiral phosphoric acids have been successfully employed as the sole catalysts in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org In this case, the Brønsted acid catalyst is believed to perform a dual role:

It protonates the carbonyl group of the chalcone (B49325), activating it for a dehydrative cyclization.

It then catalyzes the asymmetric reduction of the resulting intermediate using a hydrogen donor like a Hantzsch ester, leading to the chiral tetrahydroquinoline. organic-chemistry.org

Precious Metal Catalysis: Palladium catalysts are widely used in various cyclization strategies. In domino reactions involving the reduction of a nitro group, a heterogeneous catalyst like 5% Pd/C is commonly used. nih.gov The catalytic cycle involves the adsorption of hydrogen and the organic substrate onto the palladium surface, where the reduction and subsequent cyclization steps take place. The catalyst's activity and selectivity can be influenced by factors such as pressure and the choice of support. nih.gov

In palladium-catalyzed cycloadditions involving C-H activation, the catalytic cycle is initiated by the formation of a palladacycle. The turnover of this cycle depends on the successful execution of migratory insertion, cyclization, and reductive elimination steps, often facilitated by specific ligands and oxidants. acs.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2,4 Diphenyl 5,6,7,8 Tetrahydroquinoline Analogs

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of a molecule's absolute structure. For analogs of 2,4-diphenyl-5,6,7,8-tetrahydroquinoline, this technique reveals critical information regarding bond lengths, bond angles, and the conformation of the tetrahydroquinoline ring system.

In the study of various heterocyclic compounds, including those with structural similarities to tetrahydroquinolines, single-crystal X-ray diffraction analysis is a powerful tool. For instance, the crystal structures of certain 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives have been determined, revealing the triclinic crystal system and P-1 space group for one compound, and the monoclinic system with a P21 space group for another. mdpi.com This level of detail confirms the connectivity of atoms and provides insight into the molecular packing and intermolecular interactions, such as hydrogen bonds, which stabilize the crystal lattice. mdpi.comnih.gov

The crystallographic data for related heterocyclic systems often show specific conformations. For example, in a study of 1,6-dihydro-1,2,4,5-tetrazines, the central six-membered ring was found to adopt an unsymmetrical boat conformation. researchgate.net Similarly, the morpholine (B109124) ring in a Mannich base derivative was observed to have a distinct chair configuration. nih.gov These conformational details are crucial for understanding the steric and electronic properties of the molecule.

The table below summarizes typical crystallographic data that can be obtained for analogs of this compound, based on findings for similar heterocyclic structures.

ParameterExample Data for a Heterocyclic Analog
Crystal System Monoclinic nih.govmdpi.com
Space Group P21/c nih.govmdpi.com
Unit Cell Dimensions a = 15.3678(9) Å, b = 12.2710(7) Å, c = 21.8514(13) Å, β = 109.867(2)° mdpi.com
Volume (V) 3875.5(4) ų mdpi.com
Molecules per Unit Cell (Z) 4 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the assignment of the complete carbon and proton framework.

For analogs of this compound, ¹H NMR spectra would be expected to show characteristic signals for the aromatic protons of the phenyl groups and the protons of the tetrahydroquinoline core. The chemical shifts (δ) and coupling constants (J) of the aliphatic protons in the 5, 6, 7, and 8 positions would provide information about their connectivity and stereochemical relationships. For example, in related tetrahydroisoquinoline derivatives, the chemical shifts of protons on the tetrahydro portion of the molecule are key to confirming the structure. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The distinct signals for the aromatic, olefinic, and aliphatic carbons confirm the presence of the different structural motifs within the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish proton-proton and proton-carbon correlations, respectively, further solidifying the structural assignment. researchgate.net

The following table presents hypothetical but representative NMR data for a this compound analog.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 7.20-8.27m-Aromatic-H
¹H 2.70-2.90m-C⁵H₂, C⁸H₂
¹H 1.80-2.00m-C⁶H₂, C⁷H₂
¹³C 123.22-164.96--Aromatic-C, Olefinic-C
¹³C 28.70-59.34--Aliphatic-C

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound and its analogs, the IR spectrum would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic phenyl rings and the aliphatic tetrahydroquinoline ring would appear in distinct regions. The C=C and C=N stretching vibrations of the aromatic and quinoline (B57606) rings would also be observable.

In the characterization of similar heterocyclic compounds, IR spectroscopy is routinely used to confirm the presence of key functional groups. For instance, in a series of 5,6,7,8-tetrahydroisoquinolines, the IR spectra showed characteristic bands for O-H, N-H, C≡N, and C=O groups, which were crucial for confirming the successful synthesis of the target molecules. nih.gov

A summary of expected IR absorption bands for a this compound analog is provided in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000 C-H stretchAromatic
2950-2850 C-H stretchAliphatic
1600-1450 C=C stretchAromatic Ring
~1620 C=N stretchQuinoline Ring

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of the molecular formula. researchgate.net The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, depending on the ionization technique used (e.g., electrospray ionization, ESI). mdpi.com The fragmentation pattern can offer valuable structural insights by revealing stable fragments resulting from the cleavage of specific bonds within the molecule. The identity of synthesized analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) has been established using mass spectrometry, among other techniques. nih.gov

The table below illustrates the kind of information that can be obtained from the mass spectrum of a this compound analog.

m/z ValueIon TypeInterpretation
[Calculated MW + H]⁺ [M+H]⁺Protonated molecular ion
[Calculated MW]⁺ [M]⁺Molecular ion
Various smaller m/z values Fragment ionsStructural fragments of the molecule

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The following table provides hypothetical UV-Vis absorption data for a this compound analog.

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~250 >10,000π → π
~320 >5,000π → π

Theoretical and Computational Chemistry Approaches to 2,4 Diphenyl 5,6,7,8 Tetrahydroquinoline

Electronic Structure and Molecular Orbital Analysis using DFT

Density Functional Theory (DFT) is a computational method extensively used to investigate the electronic properties of molecules like 2,4-diphenyl-5,6,7,8-tetrahydroquinoline. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's chemical reactivity and kinetic stability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap suggests high stability and low reactivity, characterizing the molecule as "hard." Conversely, a small energy gap indicates that the molecule is more easily polarized and reactive, making it a "soft" molecule and facilitating intramolecular charge transfer. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G'(d,p) or 6-311+G**, are employed to determine these properties.

The energies of HOMO and LUMO also correlate with the molecule's ability to donate and accept electrons, respectively. A high HOMO energy indicates a greater tendency to donate electrons to electrophiles, while a low LUMO energy suggests a higher capacity to accept electrons from nucleophiles. These calculations are fundamental in understanding the electronic transitions and optical absorption spectra of these compounds.

Table 1: Calculated Electronic Properties of Quinoline Derivatives using DFT

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Quinoline -6.646 -1.816 4.83
Quinoline Derivative 6a - - 3.720
Quinoline Derivative 6e - - 3.756
Quinoline Derivative 6n - - 3.597
Quinoline Derivative 6q - - 3.382
Quinoline Derivative 6t - - 3.640
Quinoline Derivative 6ab - - 3.658
Quinoline Derivative 6al - - 3.938
Quinoline Derivative 6aq - - 3.793
Quinoline Derivative 6ar - - 3.760
Quinoline Derivative 6aw - - 1.878

Note: Specific values for this compound were not available in the searched literature, but data for related quinoline structures illustrate the application of these methods.

Conformational Studies and Potential Energy Surface Analysis

Conformational analysis of this compound is essential for understanding its three-dimensional structure and how its shape influences its properties and interactions. Computational methods are employed to explore the potential energy surface (PES) of the molecule, identifying stable conformers (energy minima) and the transition states that connect them.

For flexible molecules like those with a tetrahydroquinoline core, different ring conformations and orientations of the phenyl substituents can exist. DFT calculations can determine the relative energies of these conformers, revealing the most stable, and therefore most populated, structures at a given temperature. The study of related systems, such as fenoterol, demonstrates the use of DFT to identify the most stable conformer.

Charge Distribution and Electron Transfer Mechanisms

Understanding the distribution of electronic charge within the this compound molecule is key to predicting its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common computational technique used to calculate the charges on individual atoms.

Mulliken atomic charge calculations, another method, can also provide insights into the electronic structure. For a simple quinoline molecule, DFT calculations have shown that the nitrogen atom carries a negative charge, while certain hydrogen and carbon atoms are positively or negatively charged, indicating their roles as potential electron acceptors or donors. These charge distributions influence the molecule's dipole moment and polarizability.

The analysis of HOMO and LUMO distributions also provides information about intramolecular charge transfer. For example, if the HOMO is localized on one part of the molecule and the LUMO on another, an electronic transition from the ground state to the first excited state will involve a transfer of electron density between these regions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. Calculations for related quinoline derivatives have shown a good correlation between the computed and experimental chemical shifts.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). These calculations help to understand the nature of the electronic transitions, often characterized as π→π* or n→π* transitions. For instance, in 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines, the absorption bands are assigned to π→π* electronic transitions of the quinoline core and its substituents.

Table 2: Predicted Spectroscopic Data for a Related Quinoline Derivative

Spectroscopic Technique Predicted Value Experimental Value Reference
¹H NMR (δ, ppm) 7.19-8.94 7.13-9.02
¹³C NMR (δ, ppm) Matches well with experimental -
IR (cm⁻¹) C-O stretch 1296.4 1253.89
UV-Vis (λmax, nm) 348, 305, 248, 225, 205 -

Note: This data is for a complex quinoline derivative and serves as an example of the predictive power of computational methods.

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the reaction pathway and calculating the energies of reactants, products, and transition states, chemists can gain a deeper understanding of reaction feasibility and kinetics.

For example, the synthesis of quinoline derivatives often involves cyclization reactions. DFT calculations can be used to model the transition states of these cyclization steps, providing insights into the reaction's energy barrier. Similarly, studies on the synthesis of 2,4-diphenylquinolines have utilized computational methods to understand the cycloaddition-aromatization process. The intramolecular Diels-Alder reaction of 1,2,4-triazines to form 5,6,7,8-tetrahydroquinolines is another area where computational analysis can clarify the reaction mechanism.

In Silico Analysis for Molecular Design and Property Prediction

In silico techniques, which are computational methods for screening and designing molecules, are increasingly used in drug discovery and materials science. For derivatives of the tetrahydroquinoline scaffold, these methods can predict biological activity and other important properties.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with their biological activity. For tetrahydroquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to guide the design of new, more potent inhibitors of specific biological targets.

Molecular docking is another powerful in silico tool that predicts the preferred orientation of a molecule when bound to a receptor, such as a protein. This information is crucial for designing molecules with high binding affinity and specificity. For example, in silico studies of 2,4-diphenylquinolines have been performed to assess their potential as protein inhibitors. These computational approaches allow for the rapid screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,4-diphenylquinoline
2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine
1,2,4-triazine
Quinoline
Fenoterol
2-amino-5-nitrobenzophenone
Acetyl acetone
Ethyl acetoacetate
2-methyl-4-phenylquinoline
5-carboxy-8-hydroxyquinoline
N-[3-(dimethylamino)propyl]-4-(8-hydroxy-6-quinolinyl)-benzamide
1,2,3,4-tetrahydroisoquinoline
3-methylcyclohexanone
Ethyl formate
Cyanothioacetamide
Cyanoacetamide
Cyanoacetohydrazide
8-methyl-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
8-amino-5,6,7,8-tetrahydroquinoline
2-phenyl-4-quinolone
4-phenyl-2-quinolone
Podophyllotoxin
4-arylcoumarin
2-pyridone
1,2,4-triazine
2,3-cyclopentenopyridine
Macahydantoin B
Ectoine
Pyrostatin A
Pyrostatin B
2,6-bis(hydroxy(phenyl)methyl)cyclohexanone
5,6-diphenyl-1,2,4-triazine
2-tosylaminophenylprop-1-en-3-ol
2,3-Cyclohexenopyridine

Chemical Reactivity and Derivatization Strategies of the 2,4 Diphenyl 5,6,7,8 Tetrahydroquinoline Core

Functionalization of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system possesses both saturated and unsaturated portions, each offering distinct opportunities for functionalization. Key reactive sites include the secondary amine nitrogen and the aliphatic carbons of the cyclohexene moiety (C5-C8).

N-Functionalization: The nitrogen atom (N-1) of the tetrahydroquinoline ring is a secondary amine and thus a key site for modifications such as alkylation, acylation, and arylation. These reactions are fundamental for introducing a wide variety of functional groups that can modulate the electronic properties and biological activity of the molecule. For instance, N-heteroaryl-substituted tetrahydroquinolines have been synthesized and evaluated for various biological activities. datapdf.com

Dehydrogenation (Aromatization): One of the most common reactions of the tetrahydrogenated ring is its oxidative dehydrogenation to form the corresponding aromatic quinoline (B57606). This transformation restores the aromaticity of the pyridine (B92270) ring and is a key step in many synthetic pathways. Various catalytic systems have been developed for this purpose, including versatile iridium catalysts that facilitate acceptor-free dehydrogenation in solvents like 2,2,2-trifluoroethanol at elevated temperatures. beilstein-journals.org This method demonstrates broad substrate scope, converting various tetrahydroquinolines into their quinoline counterparts in excellent yields. beilstein-journals.org Bio-inspired catalysts, such as those based on ortho-quinones, have also been employed for the oxidative dehydrogenation of related tetrahydroisoquinolines under an oxygen atmosphere. beilstein-journals.org

Functionalization of the Saturated Ring (C5-C8): The aliphatic portion of the ring (C5, C6, C7, and C8) can also be functionalized, although this often requires harsher conditions or specific activation. For example, the synthesis of 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline has been reported, indicating that the C8 position is amenable to oxidation. nih.gov This ketone functionality can then serve as a handle for further derivatization. Additionally, synthetic routes have been developed to introduce amino groups onto the saturated ring, as seen in a series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline C5a receptor antagonists. nih.gov These examples highlight that positions C5 and C8 are viable sites for introducing new functional groups.

Reaction TypeReagents/ConditionsProduct TypeReference
N-Arylation2,4-Dichloroquinazoline, BaseN-Heteroaryl-tetrahydroquinoline datapdf.com
DehydrogenationIridium Catalyst, TFE, Heat2,4-Diphenylquinoline beilstein-journals.org
OxidationOzonolysis of 8-benzylidene precursor8-Oxo-tetrahydroquinoline nih.gov
AminationMulti-step synthesis5-Amino-tetrahydroquinoline nih.gov

Regioselective Modification of the Phenyl Substituents

The two phenyl rings at the C2 and C4 positions are susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. byjus.comuci.edumasterorganicchemistry.com The regioselectivity of these reactions (i.e., substitution at the ortho, meta, or para position of the phenyl rings) is governed by the electronic influence of the tetrahydroquinoline core and any existing substituents on the phenyl rings themselves. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.comyoutube.comlibretexts.org

The tetrahydroquinoline moiety, via the nitrogen atom, can influence the electronic density of the attached phenyl rings, thereby directing incoming electrophiles. The precise directing effect would depend on the specific reaction conditions and the nature of the electrophile.

Halogenation: Direct halogenation of the phenyl rings can be achieved using various reagents. For instance, regioselective halogenation of aromatic C-H bonds can be controlled by directing groups within the molecule. In related heterocyclic systems like 1,4-benzodiazepinones, palladium catalysis has been used to direct halogenation to the ortho position of a phenyl substituent. nih.gov While not directly demonstrated on 2,4-diphenyl-5,6,7,8-tetrahydroquinoline, this principle of directed C-H activation could potentially be applied for selective functionalization. Metal-free protocols have also been developed for the remote C-H halogenation of quinoline derivatives, showcasing high regioselectivity. rsc.org

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl rings is typically accomplished using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. The position of nitration on the phenyl rings would be influenced by the directing effects of the heterocyclic core.

Reaction TypeTypical ReagentsPotential ProductGeneral Reference
BrominationBr₂, FeBr₃Bromo-phenyl substituted tetrahydroquinoline byjus.comlibretexts.org
NitrationHNO₃, H₂SO₄Nitro-phenyl substituted tetrahydroquinoline byjus.commasterorganicchemistry.com
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-phenyl substituted tetrahydroquinoline libretexts.org

Stereoselective Functionalization of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is of great interest, as different enantiomers or diastereomers often exhibit distinct biological activities. Stereoselectivity can be introduced either during the synthesis of the tetrahydroquinoline ring or by subsequent functionalization of a pre-existing chiral core.

Diastereoselective Synthesis: Methods for the highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines have been developed. One such strategy involves a [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes. nih.govfrontiersin.org This approach proceeds under mild conditions and provides access to a variety of functionalized tetrahydroquinolines with excellent diastereoselectivity (>20:1 dr). nih.govfrontiersin.org Another efficient method involves the inverse-electron-demand aza-Diels–Alder reaction to produce highly functionalized tetrahydroquinoline derivatives containing indole scaffolds, also with high diastereoselectivity. nih.gov

Asymmetric Functionalization: The development of chiral ligands and catalysts has enabled the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines to produce chiral tetrahydroisoquinoline derivatives. nih.gov Chiral diamine ligands based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed in metal complexes for the ATH of cyclic imines. nih.govmdpi.comnih.gov Although the enantiomeric excess values were modest in some cases, these studies demonstrate the principle of using a chiral tetrahydroquinoline-based ligand to induce stereoselectivity. nih.govmdpi.comnih.gov The use of Lewis acid additives, such as La(OTf)₃, has been shown to promote these hydrogenation reactions. nih.govmdpi.com

ApproachMethodKey FeaturesReference
Diastereoselective Synthesis[4+2] AnnulationMild conditions, >20:1 dr nih.govfrontiersin.org
Diastereoselective Synthesisaza-Diels-Alder ReactionAccess to indole-linked derivatives, >20:1 dr nih.gov
Asymmetric Transfer HydrogenationRhodium Catalysis with Chiral LigandsSynthesis of chiral alkaloids precursors mdpi.com
Asymmetric Transfer HydrogenationMetal Complexes with 8-Amino-THQ LigandsUse of chiral THQ-based ligands nih.govmdpi.comnih.gov

Conversion to Other Heterocyclic Systems

The this compound core can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. This is achieved through reactions that involve either the existing functional groups or the ring atoms themselves.

Synthesis of Fused Pyrimidines and Triazoles: Research on the related 5,6,7,8-tetrahydroisoquinoline core has shown its utility in constructing new fused heterocyclic systems. For example, 3-oxo derivatives of tetrahydroisoquinolines have been converted into pyrimido[4',5':4,5]furo[2,3-c]isoquinolines. researchgate.net Further derivatization of these systems, such as converting an amino group to a hydrazino group, allows for the synthesis of fused triazoles. researchgate.net These strategies suggest that a functionalized this compound could similarly be used to build fused pyrimidine or triazole rings.

Synthesis of Fused Triazines and Triazoles via "Click" Chemistry: The conversion of quinolines into fused tetrazoles allows them to act as azide surrogates in copper-catalyzed "click" reactions with alkynes. nih.gov This provides an efficient route to N-heterocycle-substituted 1,2,3-triazoles. nih.gov In a different approach, oxidative cyclization of functionally substituted amidrazones has been used to prepare 1,4-dihydrobenzo[e] beilstein-journals.orgnih.govnih.govtriazines, demonstrating another pathway to fused nitrogen-containing heterocycles. mdpi.com

Synthesis of Fused Ring Systems from Hydroquinoline Fragments: There is a growing interest in using hydroquinoline fragments for the synthesis of both linear and fused heterocyclic systems. nih.gov For example, 6-formyl-7-hydroxy-dihydroquinoline derivatives have been condensed with various methylene-active compounds to afford coumarins containing a dihydroquinoline moiety. nih.gov This highlights how functional groups on the tetrahydroquinoline core can be used in condensation reactions to build new fused rings. The synthesis of tetrahydroquinazolines from diarylidencyclohexanones and α-aminoamidines also illustrates the construction of related heterocyclic systems. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2,4-Diphenyl-5,6,7,8-tetrahydroquinoline derivatives?

Methodological Answer:

  • Multi-component reactions : One-pot syntheses using substituted aryl aldehydes, ketones, and ammonia derivatives under mild conditions (e.g., room temperature in water-acetonitrile mixtures) can yield tetrahydroquinoline scaffolds .
  • Hydrogenation : Selective reduction of quinoline derivatives using sodium-ethanol or catalytic hydrogenation to produce tetrahydroquinolines, with careful control of reaction conditions to avoid over-reduction .
  • Boekelheide rearrangement : Utilize peroxides (e.g., H₂O₂ or MCPBA) with TlOAc/PhI catalysts to oxidize intermediates, enabling efficient ring formation .

Basic: How is X-ray crystallography applied to characterize the structural conformation of tetrahydroquinoline derivatives?

Methodological Answer:

  • Crystallization : Grow single crystals via slow diffusion of n-pentane into dichloromethane solutions of the target compound .
  • Refinement parameters : Use SHELXL97 for structure refinement, with R-factor thresholds <0.051 and data-to-parameter ratios >12.7 to ensure accuracy. Hydrogen bonding networks (e.g., O–H⋯O interactions) and ring conformations (semi-chair or sofa) are critical for validating molecular geometry .

Advanced: How can substituent variation on the tetrahydroquinoline core optimize C5a receptor antagonism?

Methodological Answer:

  • Systematic SAR : Introduce substituents (e.g., amino groups at position 5, aryl groups at position 2) via modular synthetic routes. Test binding affinity using radioligand displacement assays (e.g., ³H-labeled C5a) and functional antagonism in cell-based calcium mobilization assays .
  • Key findings : 2-Aryl-5-amino derivatives exhibit nanomolar binding affinity (Ki < 10 nM), with steric and electronic effects at the 4-position significantly impacting potency .

Advanced: What catalytic applications leverage tetrahydroquinoline-based ligands?

Methodological Answer:

  • Transition metal complexes : Synthesize ligands like 8-amino-5,6,7,8-tetrahydroquinoline for Ru(II) or Ir(III) catalysts. For example, (8-NH₂-C₉H₁₀N)RuCl₂(PPh₃)₂ achieves 85% yield in ring-opening polymerization of ε-caprolactone .
  • Enantioselective catalysis : Design chiral ligands (e.g., diphenylphosphinoethyl arms) for asymmetric hydrogenation of dihydroisoquinolines, achieving >90% enantiomeric excess .

Advanced: How to resolve contradictions in biological activity data among structurally similar derivatives?

Methodological Answer:

  • Comparative SAR : Analyze substituent effects across derivatives (e.g., thioureas vs. thioamides). For antiulcer activity, thioureas show broader tolerance to structural changes, while thioamides require precise substituent positioning .
  • Mechanistic studies : Use in vitro assays (e.g., pylorus-ligated rat models) to differentiate antisecretory vs. cytoprotective effects. Cross-validate with molecular docking to identify binding mode variations .

Advanced: What strategies enable enantioselective synthesis of tetrahydroquinoline derivatives?

Methodological Answer:

  • Chiral ligands : Employ phosphine-oxazoline (PHOX) ligands or CAMPY derivatives (e.g., (R)-8-(diphenylphosphanyl)-5,6,7,8-tetrahydroquinoline) for Ir-catalyzed asymmetric hydrogenation .
  • Reaction optimization : Use toluene at reflux for 16 hours to achieve imine oxidation/dehydrogenation, isolating enantiomerically pure products (e.g., 90% yield for (8-NH-C₉H₉N)RuCl₂(PPh₃)₂) .

Advanced: How do thiourea modifications impact the antiulcer activity of tetrahydroquinoline derivatives?

Methodological Answer:

  • Synthetic approach : React 8-lithio-tetrahydroquinoline with isothiocyanates (e.g., aryl isothiocyanates) to introduce thiourea groups. Purify via hydrochloride salt formation .
  • Bioactivity testing : Evaluate gastric erosion protection in cold-restraint stress models. Thioureas with electron-withdrawing groups (e.g., 4-Cl) show enhanced activity (ED₅₀ < 5 mg/kg) compared to unsubstituted analogs .

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